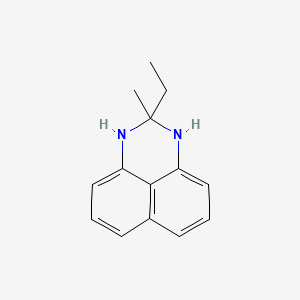![molecular formula C12H10Cl2F4O2 B14673503 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one CAS No. 34844-20-7](/img/structure/B14673503.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one typically involves multiple steps, including halogenation, hydroxylation, and the introduction of difluoromethyl groups. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be replaced with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups may enable it to form strong interactions with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the difluoromethyl and hydroxyl groups.
4-Chloro-3-nitrobenzoate: Contains a chloro group and a nitro group, differing in functional groups and overall structure.
特性
CAS番号 |
34844-20-7 |
|---|---|
分子式 |
C12H10Cl2F4O2 |
分子量 |
333.10 g/mol |
IUPAC名 |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H10Cl2F4O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,15)16)12(14,17)18/h2-7,20H,1H3 |
InChIキー |
WMTRZNHXXJKFTP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


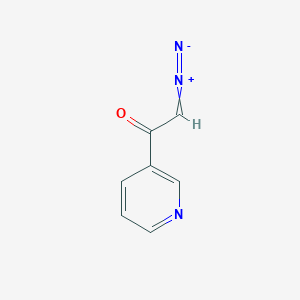
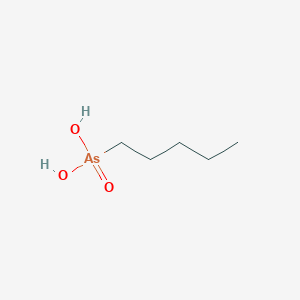
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
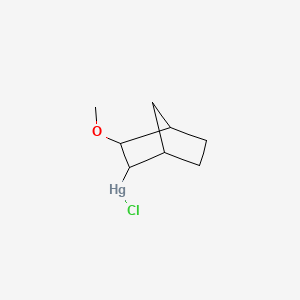
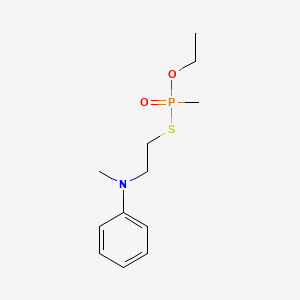

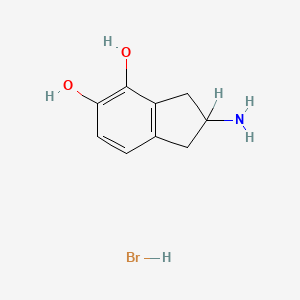

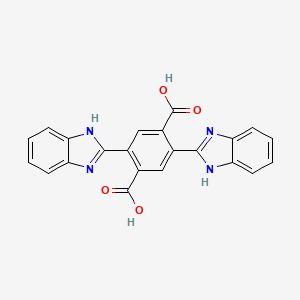
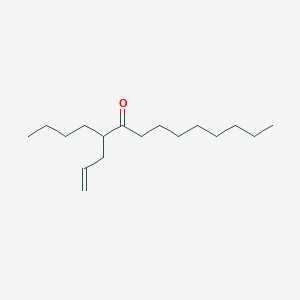
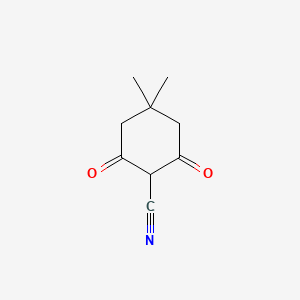
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
